Methyl 4-(chlorosulfonyl)-2-nitrobenzoate
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Overview
Description
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is an organic compound with the molecular formula C8H6ClNO6S It is a derivative of benzoic acid and contains a chlorosulfonyl group, a nitro group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-chlorobenzoate to introduce the nitro group, followed by chlorosulfonation to add the chlorosulfonyl group. The reaction conditions typically involve the use of concentrated sulfuric acid and fuming nitric acid for nitration, and chlorosulfonic acid for chlorosulfonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonamides, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Tin(II) chloride, hydrogen with a catalyst
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Sulfonamides: Formed from substitution reactions with amines
Aminobenzoates: Formed from reduction of the nitro group
Carboxylic Acids: Formed from hydrolysis of the ester group
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)-2-nitrobenzoate involves its reactivity with nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(chlorosulfonyl)benzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Methyl 4-nitrobenzoate: Lacks the chlorosulfonyl group, limiting its use in sulfonation reactions.
4-(Chlorosulfonyl)-2-nitrobenzoic acid: Contains a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness
Methyl 4-(chlorosulfonyl)-2-nitrobenzoate is unique due to the presence of both the chlorosulfonyl and nitro groups, which provide a combination of electrophilic and nucleophilic reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO6S/c1-16-8(11)6-3-2-5(17(9,14)15)4-7(6)10(12)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBXBJADABRSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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